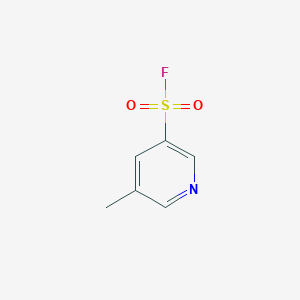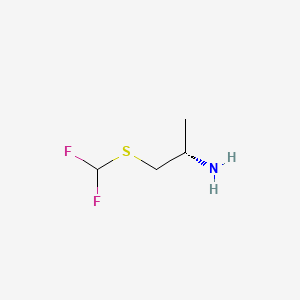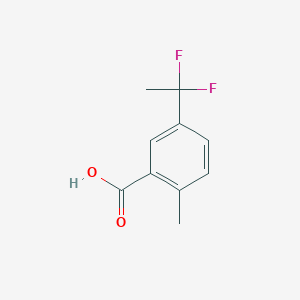
4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated pyrrole derivative with the molecular formula C6H5Br2NO. This compound is known for its unique structure, which includes two bromine atoms at positions 4 and 5, a methyl group at position 1, and an aldehyde group at position 2 on the pyrrole ring. It is a solid compound with a melting point of 144-148°C .
Méthodes De Préparation
The synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1-methylpyrrole-2-carbaldehyde. The reaction is carried out using bromine in an organic solvent such as chloroform or dichloromethane under controlled conditions to ensure selective bromination at the 4 and 5 positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.
Analyse Des Réactions Chimiques
4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde include:
4,5-Dibromo-1H-pyrrole-2-carboxaldehyde: Lacks the methyl group at position 1.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains a carboxylate ester group instead of an aldehyde group.
1H-Pyrrole-2-carboxylic acid, 4,5-dibromo-1-methyl-: Contains a carboxylic acid group instead of an aldehyde group.
These compounds share similar brominated pyrrole structures but differ in their functional groups, which can lead to different chemical reactivities and biological activities.
Propriétés
Formule moléculaire |
C6H5Br2NO |
|---|---|
Poids moléculaire |
266.92 g/mol |
Nom IUPAC |
4,5-dibromo-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5Br2NO/c1-9-4(3-10)2-5(7)6(9)8/h2-3H,1H3 |
Clé InChI |
IVRVZOTUFSXMCV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=C1Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
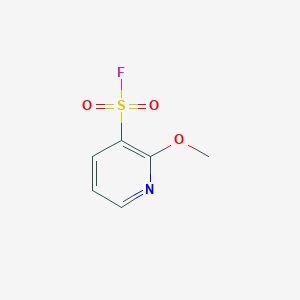
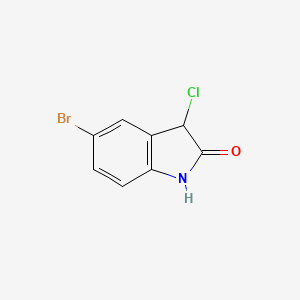
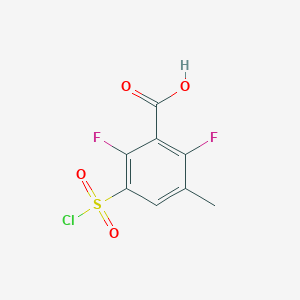
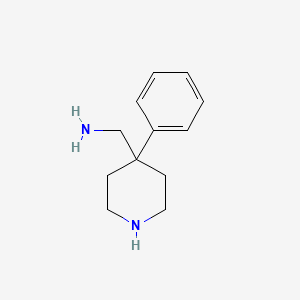
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
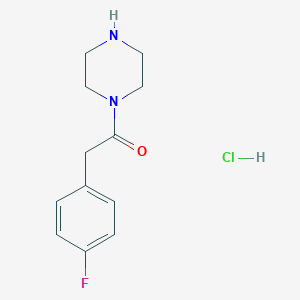
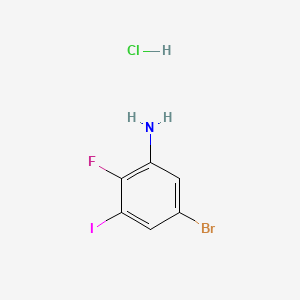
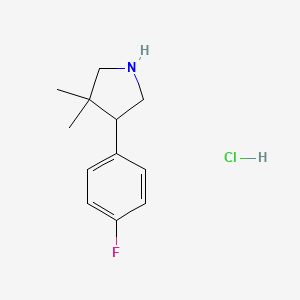
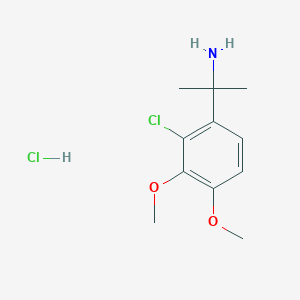
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
